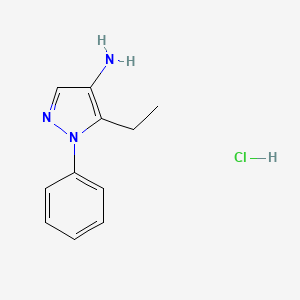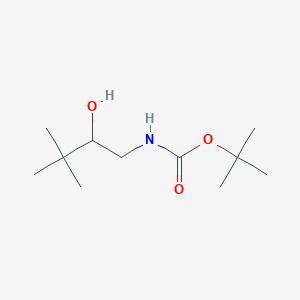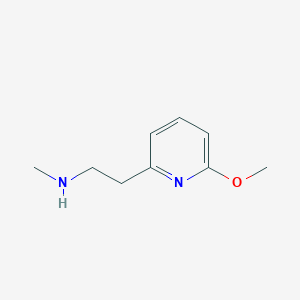![molecular formula C7H12F2OS B13584942 [4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
[4-(Difluoromethyl)oxan-4-yl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Difluoromethyl)oxan-4-yl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxane ring, with a methanethiol group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)oxan-4-yl]methanethiol typically involves the introduction of the difluoromethyl group to an oxane ring, followed by the addition of a methanethiol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination Reactions: Utilizing reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the difluoromethyl group.
Thiol Addition: Adding the methanethiol group through nucleophilic substitution reactions, often using thiolating agents like thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Difluoromethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, and other thiols.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Difluoromethyl)oxan-4-yl]methanethiol is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine
In medicine, this compound could be explored for its therapeutic properties, particularly in the development of novel treatments for diseases where thiol-containing compounds are effective.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of [4-(Difluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Trifluoromethyl)oxan-4-yl]methanethiol: Similar structure but with a trifluoromethyl group.
[4-(Methyl)oxan-4-yl]methanethiol: Lacks the fluorine atoms, resulting in different chemical properties.
[4-(Chloromethyl)oxan-4-yl]methanethiol: Contains a chloromethyl group instead of difluoromethyl.
Uniqueness
[4-(Difluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Eigenschaften
Molekularformel |
C7H12F2OS |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
[4-(difluoromethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C7H12F2OS/c8-6(9)7(5-11)1-3-10-4-2-7/h6,11H,1-5H2 |
InChI-Schlüssel |
NOQGTQDPGKLGNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CS)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)

![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)
![1-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanaminedihydrochloride](/img/structure/B13584897.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)



![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)


